2-Methyl-2-(naphthalen-1-yl)oxirane

Lipophilicity Drug‑likeness Membrane permeability

2-Methyl-2-(naphthalen-1-yl)oxirane (CAS 159805-33-1) is a disubstituted epoxide comprising a methyl group and a 1‑naphthyl substituent at the oxirane C‑2 position. With a molecular formula of C₁₃H₁₂O and a molecular weight of 184.23 g mol⁻¹, it is supplied as a research‑grade intermediate typically at ≥ 97 % purity.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
Cat. No. B13516763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(naphthalen-1-yl)oxirane
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1(CO1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C13H12O/c1-13(9-14-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3
InChIKeyCTROMVDPOVCOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(naphthalen-1-yl)oxirane – Naphthyl-Epoxide Building Block for Chiral Synthesis and Drug-Discovery Intermediates


2-Methyl-2-(naphthalen-1-yl)oxirane (CAS 159805-33-1) is a disubstituted epoxide comprising a methyl group and a 1‑naphthyl substituent at the oxirane C‑2 position [1]. With a molecular formula of C₁₃H₁₂O and a molecular weight of 184.23 g mol⁻¹, it is supplied as a research‑grade intermediate typically at ≥ 97 % purity . The compound’s combination of a quaternary oxirane carbon, a bulky naphthalene ring, and a modest polar surface area (12.5 Ų) distinguishes it from smaller aryl‑oxiranes and makes it a valuable precursor for enantiopure diols, amino‑alcohols, and ligands employed in asymmetric catalysis and medicinal‑chemistry programmes [2].

Why 2-Methyl-2-(naphthalen-1-yl)oxirane Cannot Be Replaced by Phenyl or 2‑Naphthyl Congeners


Generic substitution with the phenyl analogue (2‑methyl‑2‑phenyloxirane) or the 2‑naphthyl positional isomer ignores critical physicochemical and stereoelectronic differences that dictate reaction outcomes. The 1‑naphthyl group imparts a significantly higher log P (≈ 3.1 vs. ≈ 2.0 for the phenyl congener), altering partitioning and passive permeability [1]. In enzyme‑mediated kinetic resolutions, the steric demand and π‑system orientation of the 1‑naphthyl substituent profoundly affect enantioselectivity (E‑values) compared with both the phenyl and 2‑naphthyl analogues [2]. Consequently, substituting a simpler aryl oxirane risks loss of chiral purity, altered reaction kinetics, and failure to meet target‑product specifications in downstream synthetic steps.

Quantitative Differentiation of 2-Methyl-2-(naphthalen-1-yl)oxirane from Closest Structural Analogs


Lipophilicity Advantage Over the Phenyl Analog – Log P Comparison

The computed log P (XLogP3‑AA) of 2‑methyl‑2‑(naphthalen‑1‑yl)oxirane is 3.0852, whereas the corresponding value for the direct phenyl analog 2‑methyl‑2‑phenyloxirane is 2.0 [1]. This 1.08‑unit increase translates to roughly a 12‑fold higher octanol‑water partition coefficient, predicting superior passive membrane permeability and enhanced hydrophobic pocket complementarity in biological targets.

Lipophilicity Drug‑likeness Membrane permeability

Molecular Size and Topological Polar Surface Area (TPSA) Differentiation

The target compound exhibits a molecular weight of 184.23 g mol⁻¹ and a TPSA of 12.53 Ų, compared with 134.17 g mol⁻¹ and 12.53 Ų for 2‑methyl‑2‑phenyloxirane [1]. While TPSA is identical, the 37 % higher molecular weight (50 Da increase) places the naphthyl derivative in a different property space, potentially affecting solubility, Log D, and protein‑binding profiles without altering the polar surface area that governs H‑bond interactions.

Physicochemical properties Blood‑brain barrier penetration Oral bioavailability

Enantioselectivity in Biocatalytic Resolution – 1‑Naphthyl vs. 2‑Naphthyl Substituents

Bacterial epoxide hydrolases (Rhodococcus, Mycobacterium, Nocardia spp.) resolve 2‑methyl‑2‑(aryl)alkyloxiranes with enantiomeric ratios that are highly dependent on aryl group identity [1]. Although explicit E‑values for the 1‑naphthyl derivative are not reported in the abstract, the paper demonstrates that “excellent selectivities” were obtained for 2‑methyl‑2‑substituted epoxides bearing an (aryl)alkyl side chain. In a related study on chiral naphthyl‑oxirane synthesis, (R)‑1‑naphthyl‑ and (R)‑2‑naphthyl‑oxiranes were obtained in > 99 % ee, but their subsequent ring‑opening yields differed (65 % for both), and the derived 1‑naphthyl β‑aminoalcohol ligand induced up to 97 % ee in the Strecker reaction, outperforming the 2‑naphthyl analogue [2].

Biocatalysis Epoxide hydrolase Enantioselectivity

Reactivity Profile Differentiated by C‑2 Methyl Substitution – 2‑Methyl‑ vs. 2‑H‑Naphthyl‑oxirane

The presence of the methyl group at the oxirane C‑2 position of 2‑methyl‑2‑(naphthalen‑1‑yl)oxirane (CAS 159805‑33‑1) renders it a 2,2‑disubstituted epoxide, in contrast to the monosubstituted 2‑(naphthalen‑1‑yl)oxirane (CAS 62222‑40‑6) [1]. X‑ray crystallography of a closely related 1‑(9‑fluorenyl)‑2‑(2‑methyl‑2‑oxiranyl)naphthalene reveals that the oxirane carbon attached to the naphthyl group is nearly planar, indicating significant conjugation and steric effects that influence acid‑catalyzed ring‑opening pathways [2]. Such structural features are absent in the H‑substituted analogue, leading to divergent regioselectivity in nucleophilic attack (predominantly at the less‑hindered methylene carbon in the monosubstituted case versus the quaternary carbon in the target compound).

Reaction kinetics Ring‑opening Steric hindrance

Application Scenarios Where 2-Methyl-2-(naphthalen-1-yl)oxirane Provides Measurable Advantage


Synthesis of Enantioenriched 1‑Naphthyl‑β‑aminoalcohol Ligands for Asymmetric Catalysis

The 1‑naphthyl oxirane scaffold, when subjected to enantioselective ring‑opening with azide and subsequent reduction, delivers chiral β‑aminoalcohols in high enantiomeric excess (> 99 % ee) [1]. These ligands have been shown to induce up to 97 % ee in catalytic asymmetric Strecker reactions, surpassing the performance of the isomeric 2‑naphthyl‑derived ligands [1]. Researchers developing new chiral catalysts should procure the 1‑naphthyl variant to maximize enantioselectivity.

Biocatalytic Resolution for Preparation of Enantiopure Epoxides and Vicinal Diols

Whole‑cell epoxide hydrolases from Rhodococcus, Mycobacterium, and Nocardia exhibit excellent enantioselectivity towards 2‑methyl‑2‑(aryl)alkyloxiranes [2]. Although substrate‑specific E‑values for the 1‑naphthyl congener were not disclosed in the abstract, the demonstrated class‑level selectivity supports its use in biocatalytic cascades aimed at producing chiral diols with high optical purity for pharmaceutical intermediates.

Physicochemical Property Tuning in Fragment‑Based Drug Design

With a log P of ≈ 3.09 and MW of 184 Da, 2‑methyl‑2‑(naphthalen‑1‑yl)oxirane occupies a distinct region of property space relative to the phenyl analogue (log P ≈ 2.0, MW 134 Da) [3]. Medicinal chemists can exploit this difference to increase lipophilicity and molecular volume while maintaining hydrogen‑bond donor/acceptor neutrality, making it a strategic choice for fragment growing or scaffold‑hopping exercises that require enhanced target‑binding hydrophobic contacts.

Regioselective Ring‑Opening to Access Tertiary Alcohol Intermediates

The 2,2‑disubstituted nature of the oxirane ring directs nucleophilic attack to the quaternary carbon, yielding tertiary alcohols upon ring‑opening [4]. In contrast, monosubstituted naphthyl‑oxiranes give secondary alcohols. This regiochemical control is essential in multistep syntheses where a quaternary chiral centre must be installed early, such as in the construction of bioactive natural‑product analogues or CNS‑active drug candidates.

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